molecular formula C29H27ClN2O2S B11518997 Tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[(naphthalen-1-ylmethyl)sulfanyl]-1,4-dihydropyridine-3-carboxylate

Tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[(naphthalen-1-ylmethyl)sulfanyl]-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11518997
M. Wt: 503.1 g/mol
InChI Key: DAZYEPGVUDQXCA-UHFFFAOYSA-N
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Description

TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines Dihydropyridines are known for their wide range of biological activities and are commonly used in the development of pharmaceuticals, particularly as calcium channel blockers

Preparation Methods

The synthesis of TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:

    Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized using a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine. In this case, the starting materials would include 4-chlorobenzaldehyde, ethyl acetoacetate, and ammonium acetate.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Addition of the Naphthylmethylsulfanyl Group: The naphthylmethylsulfanyl group can be introduced through a nucleophilic substitution reaction using a naphthylmethyl halide and a thiol.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Chemical Reactions Analysis

TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group and the naphthylmethylsulfanyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles such as sodium methoxide or sodium ethoxide.

Scientific Research Applications

TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s potential biological activities, such as calcium channel blocking, make it a candidate for studying its effects on cellular processes and signaling pathways.

    Medicine: The compound can be investigated for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and other conditions involving calcium channel dysregulation.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is primarily related to its ability to block calcium channels. The compound binds to the L-type calcium channels on the cell membrane, inhibiting the influx of calcium ions into the cell. This leads to a decrease in intracellular calcium levels, which in turn affects various cellular processes such as muscle contraction, neurotransmitter release, and gene expression. The molecular targets and pathways involved include the voltage-gated calcium channels and the downstream signaling pathways regulated by calcium ions.

Comparison with Similar Compounds

TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE can be compared with other dihydropyridine derivatives, such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.

    Nicardipine: A dihydropyridine derivative used in the treatment of hypertension and angina, similar to nifedipine but with different pharmacokinetic properties.

The uniqueness of TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE lies in its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives.

Properties

Molecular Formula

C29H27ClN2O2S

Molecular Weight

503.1 g/mol

IUPAC Name

tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-(naphthalen-1-ylmethylsulfanyl)-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C29H27ClN2O2S/c1-18-25(28(33)34-29(2,3)4)26(20-12-14-22(30)15-13-20)24(16-31)27(32-18)35-17-21-10-7-9-19-8-5-6-11-23(19)21/h5-15,26,32H,17H2,1-4H3

InChI Key

DAZYEPGVUDQXCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC2=CC=CC3=CC=CC=C32)C#N)C4=CC=C(C=C4)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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